(2-Fluorocyclohexyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

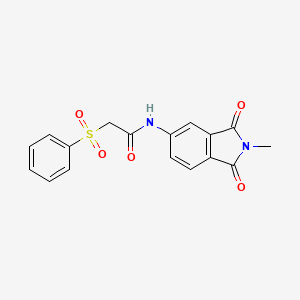

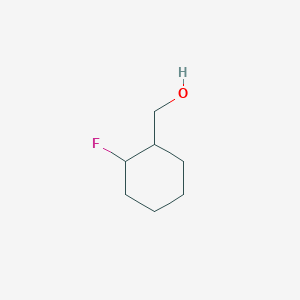

(2-Fluorocyclohexyl)methanol is a chemical compound with the molecular formula C7H13FO. It has a molecular weight of 132.18 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexyl ring with a fluorine atom and a methanol group attached. The InChI string representation of the molecule is InChI=1S/C7H13FO/c8-7-4-2-1-3-6 (7)5-9/h6-7,9H,1-5H2 . The Canonical SMILES representation is C1CCC (C (C1)CO)F .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 132.18 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 132.095043196 g/mol . The topological polar surface area is 20.2 Ų .

Scientific Research Applications

Conformational Analysis

- Intramolecular Hydrogen Bonding : Research shows that derivatives of cyclopropylmethanol, such as (1-Fluorocyclopropyl)methanol, exhibit unique intramolecular hydrogen bonding. This is significant for understanding the conformational preferences of similar compounds like (2-Fluorocyclohexyl)methanol. In these molecules, the internal hydrogen bond between the fluorine atom and the hydrogen atom of the hydroxyl group plays a crucial role in determining stability and conformation (Møllendal et al., 2004).

Impact on Lipid Dynamics

- Methanol in Biological Membranes : Studies on methanol, a component in similar structures, have demonstrated its significant impact on lipid dynamics. Methanol accelerates lipid transfer and flip-flop kinetics in biological membranes, which is crucial for understanding the behavior of complex molecules like this compound in similar environments (Nguyen et al., 2019).

Photolysis and Actinometry

- Role in Photolysis : Methanol is utilized to measure the yield of *OH radicals in the photolysis of H2O2 in aqueous solutions. This suggests that compounds like this compound could potentially be used in similar photolytic processes (Goldstein et al., 2007).

Synthetic Chemistry

- Enantioselective Synthesis : The synthesis of enantiopure fluoroalkyl-substituted methanols, including structures similar to this compound, has been achieved using lipase-catalyzed processes. This demonstrates the potential for synthesizing specific isomers of this compound, which is important for applications in medicinal chemistry (Rosen & Haufe, 2002).

Catalytic Applications

- Methanol in Catalysis : Methanol's role as a hydrogen source and a C1 synthon in catalytic processes, as demonstrated in various studies, hints at the potential use of this compound in similar catalytic reactions (Sarki et al., 2021).

Environmental Applications

- Methanol as a Degradation Marker : In environmental science, methanol is considered a marker for paper degradation in power transformers. This implies that related compounds, like this compound, could potentially serve as markers in similar applications (Schaut et al., 2011).

Green Energy Applications

- Fuel Cells and Green Energy : Studies on novel fluoropolymer anion exchange membranes, involving methanol, indicate that similar structures like this compound might be valuable in developing components for fuel cells and green energy solutions (Zhang et al., 2012).

Mechanism of Action

Target of Action

As a fluorinated alcohol, it may interact with various enzymes and proteins within the body, potentially altering their function .

Mode of Action

Alcohols generally interact with their targets through hydrogen bonding and hydrophobic interactions . The fluorine atom in (2-Fluorocyclohexyl)methanol could potentially enhance these interactions due to its electronegativity, leading to changes in the target’s function .

Biochemical Pathways

Alcohols can be metabolized in the body through several pathways, including oxidation to aldehydes and further oxidation to carboxylic acids . The fluorine atom in this compound could potentially affect these pathways, leading to unique downstream effects .

Pharmacokinetics

As a small, polar molecule, it is likely to be well-absorbed and distributed throughout the body . Its metabolism would likely involve oxidation, similar to other alcohols . The presence of the fluorine atom could potentially affect its metabolism and excretion .

Result of Action

The interaction of alcohols with cellular targets can lead to changes in cell function and potentially cell death . The fluorine atom in this compound could potentially enhance these effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and pH can affect the stability of the compound and its interactions with targets . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, could potentially affect the action of this compound .

Properties

IUPAC Name |

(2-fluorocyclohexyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYBVZRUZMOHQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-cyclohexylacetamide](/img/structure/B2363571.png)

![3-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2363573.png)

![2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate](/img/structure/B2363575.png)

![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2363581.png)

![Dimethyl 5-(3,4-dichlorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2363588.png)

![4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2363589.png)